Technical Whitepaper: N,N-diethyl-3,4-dimethylbenzenesulfonamide (CAS 428490-66-8) as a Molecular Probe in High-Throughput Screening
Technical Whitepaper: N,N-diethyl-3,4-dimethylbenzenesulfonamide (CAS 428490-66-8) as a Molecular Probe in High-Throughput Screening
Document Type: In-Depth Technical Guide Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists
Executive Summary
In the landscape of early-stage drug discovery, the identification of high-quality molecular probes is the foundational step for validating novel therapeutic targets. N,N-diethyl-3,4-dimethylbenzenesulfonamide (CAS 428490-66-8) is a synthetic small molecule that has been extensively cataloged in chemical screening libraries due to its highly favorable physicochemical profile[1].
As a Senior Application Scientist overseeing high-throughput screening (HTS) workflows, I have observed that compounds of this class are rarely end-stage drugs themselves; rather, they serve as critical mechanistic probes. This guide deconstructs the structural rationale, synthesis methodology, and biological evaluation of CAS 428490-66-8, specifically focusing on its deployment in two distinct HTS campaigns: the inhibition of Mycobacterium tuberculosis (Mtb) virulence factor FadD28[2], and the modulation of the human mu-type opioid receptor (MOR-1)[3].
Structural Rationale and Physicochemical Profiling
The utility of CAS 428490-66-8 in HTS libraries is not accidental. Its architecture is deliberately designed to balance solubility, stability, and target engagement potential.
-
The Sulfonamide Core (
): Acts as a robust, metabolically stable linker. The oxygen atoms serve as strong hydrogen bond acceptors, crucial for anchoring the molecule within polar pockets of target proteins. -
3,4-Dimethylbenzene Moiety: Provides steric bulk and enhances the hydrophobic surface area, allowing the compound to engage in
-alkyl and stacking interactions within hydrophobic binding clefts. -
N,N-Diethyl Substitution: The addition of two ethyl groups to the sulfonamide nitrogen eliminates the hydrogen bond donor capacity of the primary sulfonamide, significantly increasing the molecule's lipophilicity. This is a calculated design choice to enhance membrane permeability—a critical requirement for penetrating the notoriously thick mycolic acid cell wall of Mtb or crossing the blood-brain barrier for central nervous system (CNS) targets.
Chemical Synthesis Methodology
The synthesis of CAS 428490-66-8 relies on a highly efficient nucleophilic acyl substitution. The protocol below is engineered not just for yield, but for HTS-grade purity, ensuring no reactive precursors remain to cause false positives in downstream biochemical assays.
Self-Validating Synthesis Protocol
Objective: Synthesize HTS-grade N,N-diethyl-3,4-dimethylbenzenesulfonamide.
-
Preparation: Purge a round-bottom flask with inert
gas to prevent moisture from hydrolyzing the highly reactive sulfonyl chloride starting material into an unreactive sulfonic acid. -
Solvation: Dissolve 1.0 equivalent of 3,4-dimethylbenzenesulfonyl chloride in anhydrous dichloromethane (DCM). Causality: DCM is chosen because it easily dissolves both the polar starting materials and the lipophilic product without participating in the reaction.
-
Base Addition: Add 1.2 equivalents of Triethylamine (TEA). Causality: TEA acts as an acid scavenger. The reaction generates HCl as a byproduct; without TEA, HCl would protonate the diethylamine nucleophile, rendering it inert and halting the reaction prematurely.
-
Nucleophilic Attack: Cool the vessel to 0°C using an ice bath. Add 1.1 equivalents of diethylamine dropwise. Causality: Sulfonyl chlorides are violently reactive. Starting at 0°C controls the exothermic kinetics, preventing thermal degradation of the product.
-
Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Quench & Extraction: Wash the organic layer with 1M aqueous HCl. Causality: This step selectively protonates any unreacted diethylamine and TEA, pulling them into the aqueous waste layer and leaving the highly pure sulfonamide in the organic layer.
-
Validation (The Self-Validating Mechanism):
-
Perform Thin-Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase to visually confirm the total disappearance of the starting material.
-
Conduct Liquid Chromatography-Mass Spectrometry (LC-MS). The batch is only approved for HTS inclusion if purity is >95% and the mass spectrum shows a dominant peak at m/z 242.1
.
-
Biological Target 1: Mycobacterium tuberculosis FadD28
Mechanistic Context
FadD28 is a fatty acyl-CoA ligase essential for the biosynthesis of phthiocerol dimycocerosates (PDIMs)[4]. PDIMs are complex, highly lipophilic molecules localized on the outer surface of Mtb. They act as stealth cloaks, masking pathogen-associated molecular patterns (PAMPs) and preventing host macrophages from mounting a type I interferon immune response[4]. By inhibiting FadD28, CAS 428490-66-8 disrupts PDIM synthesis, stripping the bacteria of its virulence and allowing the host immune system to clear the infection.
Fig 1: FadD28-mediated PDIM biosynthesis pathway and inhibitor intervention.
HTS Protocol: Fluorescence Polarization (FP) Assay
The Broad Institute utilized an FP assay to screen compounds against FadD28[2].
-
Reagent Assembly: Dispense 10 nM recombinant FadD28 and 2 nM BODIPY-labeled fatty acid tracer into 384-well microplates. Causality: BODIPY is chosen because its high quantum yield and narrow emission spectrum minimize autofluorescence interference from the library compounds.
-
Compound Addition: Pin-transfer 100 nL of CAS 428490-66-8 (in DMSO) into the test wells.
-
Incubation & Reading: Incubate for 30 minutes. Expose the plate to plane-polarized light and measure the polarization of the emitted light.
-
Validation (The Self-Validating Mechanism): The assay's integrity is continuously monitored via the
-factor. A indicates a robust separation between the positive control (fully inhibited, fast tumbling, low FP) and the negative vehicle control (uninhibited, slow tumbling, high FP). If falls below 0.5, the plate is automatically rejected to prevent false positives caused by liquid handling errors.
Biological Target 2: Mu-Type Opioid Receptor (MOR-1)
Mechanistic Context
CAS 428490-66-8 has also been evaluated in neuropharmacological screens targeting MOR-1[3]. MOR-1 is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory
Fig 2: MOR-1 GPCR Gi/o signaling cascade resulting in adenylyl cyclase inhibition.
HTS Protocol: Luminescence-Based cAMP Assay
Causality for Assay Choice: Luminescence-based cAMP reporter assays are preferred over traditional
-
Cell Plating: Seed CHO-K1 cells stably expressing human MOR-1 and a cAMP-response element (CRE) luciferase reporter.
-
Stimulation: Treat cells with 10
M Forskolin to artificially stimulate adenylyl cyclase and spike baseline cAMP levels. -
Intervention: Introduce CAS 428490-66-8. If the compound acts as an agonist, it will activate
, suppress the Forskolin-induced cAMP spike, and result in a measurable drop in luminescence. -
Validation: Cell viability is orthogonally measured using an ATP-quantification reagent (e.g., CellTiter-Glo) in a parallel plate. This ensures that a drop in luminescence is due to true GPCR modulation, not compound-induced cytotoxicity.
Data Presentation
The following tables summarize the physicochemical profile and typical HTS parameters associated with CAS 428490-66-8.
Table 1: Physicochemical Properties of CAS 428490-66-8
| Property | Value | HTS Implication |
| Molecular Formula | Standard small molecule space. | |
| Molecular Weight | 241.35 g/mol | Excellent for lead optimization (Rule of 5 compliant). |
| LogP (Estimated) | ~2.8 - 3.2 | Optimal lipophilicity for membrane permeability. |
| Hydrogen Bond Donors | 0 | Prevents non-specific aqueous aggregation. |
| Hydrogen Bond Acceptors | 3 | Allows specific target pocket anchoring. |
Table 2: High-Throughput Screening (HTS) Assay Metrics
| Target System | Assay Modality | Readout Type | Quality Control Metric | Primary Purpose |
| Mtb FadD28 | Fluorescence Polarization | Anisotropy (mP) | Identify competitive enzymatic inhibitors. | |
| Human MOR-1 | Cell-Based Reporter | Luminescence (RLU) | Viability Counter-screen | Identify functional agonists/modulators. |
References
-
Chemsrc. "CAS#:428490-66-8 | N,N-diethyl-3,4-dimethylbenzenesulfonamide." Chemsrc Database. Available at:[Link]
-
Broad Institute / bioRxiv. "Supplementary Data 2: Assay types and readout types of Broad Institute dataset comprising 89 assays." bioRxiv. Available at:[Link]
-
PLOS Pathogens. "Systematic, multiparametric analysis of Mycobacterium tuberculosis intracellular infection offers insight into coordinated virulence." PLOS Pathogens. Available at:[Link]
-
Chemsrc Bioassay Data. "N,N-diethyl-3,4-dimethylbenzenesulfonamide Target: mu-type opioid receptor isoform MOR-1." Chemsrc Bioassay Database. Available at:[Link]
Sources
- 1. 428490-66-8_CAS号:428490-66-8_CAS No.:428490-66-8 - 化源网 [m.chemsrc.com]
- 2. biorxiv.org [biorxiv.org]
- 3. CAS#:428490-66-8 | N,N-diethyl-3,4-dimethylbenzenesulfonamide | Chemsrc [chemsrc.com]
- 4. Systematic, multiparametric analysis of Mycobacterium tuberculosis intracellular infection offers insight into coordinated virulence | PLOS Pathogens [journals.plos.org]
